molecular formula C15H12BrFN2OS B1437209 2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide CAS No. 1209843-32-2

2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide

Cat. No.: B1437209
CAS No.: 1209843-32-2
M. Wt: 367.2 g/mol
InChI Key: RNSGKZFYEOXQAZ-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a 3-fluorophenylamino group and a 2-hydroxyphenyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Substitution Reactions: The introduction of the 3-fluorophenylamino group and the 2-hydroxyphenyl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of appropriate solvents and catalysts to facilitate the substitution process.

    Formation of the Hydrobromide Salt: The final step involves the conversion of the free base form of the compound into its hydrobromide salt by reacting it with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development or as an active pharmaceutical ingredient.

    Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(3-Methylphenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

2-(3-Fluorophenyl)amino-4-(2-hydroxyphenyl)-1,3-thiazole hydrobromide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.

Properties

IUPAC Name

2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS.BrH/c16-10-4-3-5-11(8-10)17-15-18-13(9-20-15)12-6-1-2-7-14(12)19;/h1-9,19H,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSGKZFYEOXQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NC3=CC(=CC=C3)F)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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